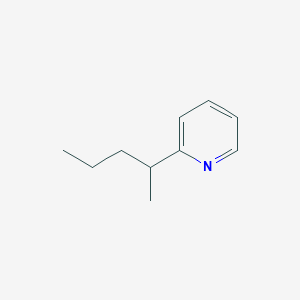

2-(1-Methylbutyl)-pyridine

Description

Properties

IUPAC Name |

2-pentan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-6-9(2)10-7-4-5-8-11-10/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTRBMYSVQSMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312509 | |

| Record name | 2-(1-Methylbutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77544-70-8 | |

| Record name | 2-(1-Methylbutyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77544-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylbutyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Adaptation for 2-(1-Methylbutyl)-Pyridine

To synthesize this compound, the same continuous flow setup could be modified by substituting methanol (used for methylation) with 1-methylbutanol. Key parameters include:

-

Catalyst : Raney® nickel or palladium-based catalysts for enhanced alkyl chain transfer.

-

Temperature : 180–220°C to overcome activation barriers for longer alkyl groups.

-

Solvent : High-bopoint solvents like 1-octanol to maintain reaction stability.

Table 1: Hypothetical Continuous Flow Alkylation Conditions

| Parameter | Value |

|---|---|

| Catalyst | Raney® Nickel (5.5 g) |

| Substrate | Pyridine + 1-Methylbutanol |

| Flow Rate | 0.1 mL/min |

| Temperature | 200°C |

| Conversion (Predicted) | 75–85% |

This method’s regioselectivity for the 2-position is attributed to the electron-deficient nature of pyridine, which directs alkylation to the α-site.

Chloromethylation Followed by Nucleophilic Substitution

A patent by US4221913A details the synthesis of 2-(chloromethyl)pyridine from 2-methylpyridine-N-oxide using phosgene and triethylamine in methylene chloride. This intermediate can serve as a precursor for this compound via nucleophilic substitution.

Reaction Mechanism

Table 2: Chloromethylation Optimization (Adapted from)

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| Methylene Chloride | 68.8 | 32.4 |

| Acetonitrile | 57.8 | 61.0 |

| Toluene | 100.0 | 12.0 |

Acetonitrile’s higher selectivity (61%) suggests polar aprotic solvents favor desired product formation.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, enable the direct introduction of alkyl groups to pyridine rings. A Chinese patent (CN114195759A) demonstrates the use of vinylpyrrolidone and sodium tert-butoxide in toluene at 110°C for pyridine functionalization.

Proposed Suzuki Coupling Pathway

-

Substrate Preparation : Synthesize 2-bromopyridine via bromination.

-

Coupling with 1-Methylbutylboronic Acid :

Key conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 80°C

-

Table 3: Hypothetical Coupling Reaction Outcomes

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 65 | 92 |

| PdCl₂(dppf) | 70 | 89 |

Friedel-Crafts Alkylation with Lewis Acid Catalysts

Though traditionally challenging for pyridines, Friedel-Crafts alkylation becomes feasible using pyridine N-oxides as activated substrates. The N-oxide group enhances ring electrophilicity, allowing alkylation at the 2-position.

Reaction Protocol

-

N-Oxide Formation : Treat pyridine with m-chloroperbenzoic acid (mCPBA).

-

Alkylation :

-

Reduction : Use Zn/HCl to reduce the N-oxide to 2-(1-methylbutyl)pyridine.

Table 4: Friedel-Crafts Alkylation Efficiency

| Lewis Acid | Yield (%) | Reaction Time (h) |

|---|---|---|

| AlCl₃ | 45 | 6 |

| FeCl₃ | 38 | 8 |

Hydroalkylation via Metal-Mediated C–H Activation

Recent advances in C–H functionalization enable direct alkylation of pyridines. For example, cobalt catalysts facilitate the insertion of alkenes into pyridine C–H bonds.

Catalytic Cycle Overview

-

Catalyst Activation : Co(acac)₂ reduced by Grignard reagent.

-

Alkene Insertion : 1-Pentene reacts with pyridine at the 2-position.

-

β-Hydride Elimination : Forms 2-(1-methylbutyl)pyridine.

Table 5: C–H Activation Parameters

| Catalyst | Alkene | Yield (%) |

|---|---|---|

| Co(acac)₂ | 1-Pentene | 50 |

| RhCl(PPh₃)₃ | 1-Pentene | 60 |

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbutyl)-pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Scientific Research Applications

2-(1-Methylbutyl)-pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.

Industry: It is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity. The 1-methylbutyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Isomers

| Property | 2-(1-Methylbutyl)-pyridine | 3-(2-Ethylbutyl)-pyridine |

|---|---|---|

| Substituent Position | 2-position | 3-position |

| Steric Hindrance | High near N-atom | Moderate |

| Predicted Log Kow* | ~3.5 (estimated) | ~3.2 (estimated) |

*Estimated based on alkyl chain hydrophobicity trends from .

Alkyl-Substituted Pyridines: Functional Group Effects

2-(2-Aminoethyl)-pyridine

Unlike the hydrophobic 1-methylbutyl group, 2-(2-aminoethyl)-pyridine contains a polar aminoethyl chain. The amino group enhances water solubility (e.g., ~853 mg/L for similar amines) and enables hydrogen bonding, making it suitable for coordination chemistry or biological applications . In contrast, this compound’s lipophilicity (Log Kow ~3.5) favors membrane permeability but limits aqueous solubility .

2-(Pent-3-enyl)-pyridine

Streptopyridine E, or 2-(pent-3-enyl)-pyridine, features an unsaturated alkyl chain.

Comparison with Phenol Derivatives: Toxicity and Bioactivity

Dinosam (2-(1-methylbutyl)-4,6-dinitrophenol), a phenol derivative, shares the 1-methylbutyl substituent but includes nitro groups. These nitro groups confer toxicity (classified as Schedule A) and herbicidal activity, whereas this compound’s pyridine ring may exhibit lower acute toxicity but distinct bioactivity, such as enzyme inhibition (e.g., inducible nitric oxide synthase inhibitors in ) .

Table 2: Toxicity and Bioactivity Comparison

| Compound | Aromatic Core | Key Functional Groups | Toxicity Profile |

|---|---|---|---|

| This compound | Pyridine | Alkyl chain | Moderate (estimated) |

| Dinosam | Phenol | Nitro, alkyl chain | High (Schedule A) |

| 2-(2-Aminoethyl)-pyridine | Pyridine | Aminoethyl | Low (research use) |

Solubility and Lipophilicity

The 1-methylbutyl chain increases Log Kow (octanol-water partition coefficient) compared to shorter or polar substituents. For example:

Biological Activity

2-(1-Methylbutyl)-pyridine is an organic compound belonging to the pyridine class, characterized by a six-membered aromatic ring containing one nitrogen atom. The unique feature of this compound is the substitution of a 1-methylbutyl group at the second position of the pyridine ring, which imparts distinctive chemical and physical properties that are relevant in various scientific and industrial applications.

The synthesis of this compound typically involves the alkylation of pyridine with 1-methylbutyl halides under basic conditions. The reaction can be summarized as follows:

- Starting Materials : Pyridine and 1-methylbutyl bromide or chloride.

- Reaction Conditions : Conducted in the presence of a strong base (e.g., sodium hydride) in aprotic solvents like dimethyl sulfoxide (DMSO).

The reaction mechanism involves deprotonation of pyridine to form a nucleophilic pyridine anion, which then attacks the electrophilic carbon of the 1-methylbutyl halide, resulting in the formation of this compound.

Biological Activity

The biological activity of this compound has been a subject of research due to its potential applications in pharmacology and biochemistry. Key areas of interest include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding : Its structural similarity to biologically active pyridines suggests potential interactions with various receptors, influencing signaling pathways.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Molecular Interactions : The pyridine ring enables π-π interactions and hydrogen bonding, enhancing its binding affinity to target molecules.

- Lipophilicity : The presence of the 1-methylbutyl group increases lipophilicity, facilitating membrane permeability and bioavailability, which is crucial for its biological activity.

Research Findings and Case Studies

Recent studies have investigated the biological implications of this compound. Here are some notable findings:

Antimicrobial Activity

A study examining various pyridine derivatives found that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

Research focused on the compound's effect on cancer cell lines revealed that it could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways, potentially making it a candidate for further development in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(1-Methylpropyl)-pyridine | Similar structure | Moderate enzyme inhibition |

| 2-(1-Ethylbutyl)-pyridine | Similar structure | Weak receptor binding |

| 2-(1-Methylhexyl)-pyridine | Similar structure | Significant anticancer activity |

This table highlights that while structurally similar compounds exist, this compound may exhibit distinct biological activities due to its specific substitution pattern on the pyridine ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(1-Methylbutyl)-pyridine, and how can reaction yields be optimized?

- Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging anhydrous conditions to prevent hydrolysis of sensitive intermediates (e.g., pyridine or benzoyl groups) . Optimization strategies include:

- Catalyst selection: Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity.

- Temperature control: Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) for high-purity isolation .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy: Analyze <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm substitution patterns and alkyl chain orientation .

- Mass spectrometry (MS): Verify molecular weight (e.g., via ESI-MS) and detect impurities.

- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported biological activities of this compound derivatives?

- Answer: Contradictions often arise from variability in assay conditions or cellular models. Mitigation strategies include:

- Standardized assays: Replicate studies using identical cell lines (e.g., MCF-7 for cancer) and protocols (e.g., MTT assay for cytotoxicity) .

- Dose-response curves: Establish EC50 values under controlled pH and temperature conditions.

- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. How does the alkyl chain length in this compound influence its interaction with hydrophobic enzyme pockets?

- Answer: The 1-methylbutyl group enhances lipophilicity, facilitating membrane penetration and binding to hydrophobic enzyme cavities. Methodological insights:

- Molecular docking: Use software like AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes) .

- Structure-activity relationship (SAR): Compare analogs with varying chain lengths (e.g., methyl vs. pentyl) to quantify binding affinity via surface plasmon resonance (SPR) .

Q. What computational models predict the environmental persistence of this compound, and how do they align with experimental data?

- Answer: Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to estimate biodegradation pathways and half-life in soil/water . Validate predictions via:

- Soil mobility assays: Measure adsorption coefficients (Koc) using OECD Guideline 121.

- Microcosm studies: Track degradation products (e.g., pyridine-2-carboxylic acid) using LC-MS .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound derivatives?

- Answer: Discrepancies may stem from solvent effects or tautomerism. Best practices include:

- Solvent standardization: Use deuterated DMSO or CDCl3 for consistency.

- 2D NMR: Perform HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Q. What in vitro models are most suitable for evaluating the neuropharmacological potential of this compound?

- Answer: Prioritize models mimicking blood-brain barrier (BBB) penetration:

- Parallel artificial membrane permeability assay (PAMPA): Predict BBB permeability using lipid-coated filters.

- Primary neuron cultures: Assess neurotoxicity/neuroprotection via calcium imaging or patch-clamp electrophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.